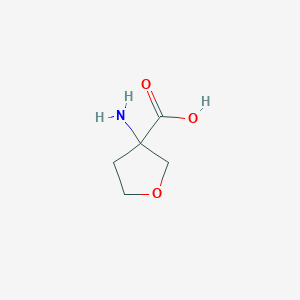

3-Aminotetrahydrofuran-3-carboxylic acid

概要

説明

準備方法

セファロチンナトリウムは、チオフェン-2-酢酸から始まる一連の化学反応によって合成されます。合成経路には、7-アミノセファロスポラン酸 (7-ACA) をチオフェン-2-アセチルクロリドでアシル化し、その後酢酸無水物でエステル化してセファロチンを形成することが含まれます。 セファロチンナトリウムは、セファロチンを水酸化ナトリウムで中和することで調製されます .

工業生産方法には、同様の化学反応を用いた大規模合成が含まれますが、収率と純度が向上するように最適化されています。 このプロセスには、最終製品が医薬品基準を満たしていることを保証するための厳格な品質管理対策が含まれています .

化学反応の分析

セファロチンナトリウムは、以下を含むさまざまな化学反応を起こします。

加水分解: 水溶液中では、セファロチンナトリウムは加水分解を起こし、抗菌作用に不可欠なβ-ラクタム環が分解されます。

酸化と還元: これらの反応は、セファロスポリン核に結合した官能基を変性させる可能性があり、その活性を変化させる可能性があります。

置換: セファロチン中のアセトキシ基は他の基に置換される可能性があり、異なる性質を持つ誘導体につながります。

これらの反応で一般的に使用される試薬には、酸、塩基、酸化剤または還元剤が含まれます。 形成される主要な生成物は、特定の反応条件によって異なりますが、多くの場合、β-ラクタム環または側鎖の改変が含まれます .

科学研究への応用

セファロチンナトリウムは、特に以下の分野で科学研究で広く使用されています。

化学: β-ラクタム系抗生物質とその細菌酵素との相互作用を研究するためのモデル化合物として役立ちます。

生物学: 研究者は、セファロチンナトリウムを使用して、細菌の耐性機構と新しい抗生物質の開発を調査しています。

医学: さまざまな感染症の治療における有効性と安全性を評価するために、臨床試験で使用されています。

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- 3-Aminotetrahydrofuran-3-carboxylic acid serves as an essential precursor in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations makes it valuable for creating more complex structures, including chiral molecules used in medicinal chemistry .

Chiral Auxiliary in Asymmetric Synthesis

- The compound is utilized as a chiral auxiliary, facilitating asymmetric synthesis processes. This role is critical for generating enantiomerically pure compounds, which are often required in drug development.

Biological Applications

Precursor for Biologically Active Molecules

- Research indicates that this compound can act as a precursor for several biologically active molecules. It has been studied for its potential involvement in biochemical pathways and its ability to modulate enzyme activities .

Drug Development

- The compound's structural similarity to naturally occurring amino acids suggests its potential as a scaffold for designing novel therapeutic agents. Its unique properties enable it to target various biological pathways, making it a candidate for drug development aimed at treating diverse medical conditions .

Pharmaceutical Applications

Antithrombotic Activity

- Recent studies have explored the use of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in developing antithrombotic medications. These derivatives exhibit inhibitory effects on Factor Xa and related serine proteases, indicating their potential as effective anticoagulants .

Synthesis of Peptide Nucleic Acids (PNAs)

- The compound has been investigated for its role in synthesizing peptide nucleic acids, which show excellent DNA binding affinity and specificity. This application highlights its importance in genetic research and therapeutic interventions targeting nucleic acid structures .

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is employed in the production of fine chemicals and pharmaceuticals. Its ability to undergo various transformations allows for the efficient manufacture of high-value chemical products .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| (S)-3-Aminotetrahydrofuran-3-carboxylic acid | Structure | Used in drug development and synthesis of PNAs |

| Tetrahydrofuran-3-carboxylic acid | Lacks amino group | Less versatile in biological applications |

| 3-Aminotetrahydrofuran | Lacks carboxylic acid group | Limited applications compared to 3-amino derivative |

作用機序

セファロチンナトリウムの殺菌活性は、細胞壁合成の阻害に起因します。それは、ペニシリン結合タンパク質 (PBP) に結合します。ペニシリン結合タンパク質 (PBP) は、細菌の細胞壁におけるペプチドグリカン鎖の架橋に不可欠です。 この結合は、トランスペプチダーゼ反応を阻害し、細胞壁の弱体化につながり、最終的には細胞の溶解と死滅を引き起こします .

類似化合物との比較

セファロチンナトリウムは、セファゾリン、セファレキシン、セファドロキシルなどの他の第一世代セファロスポリンに似ています。それは、チオフェン-2-アセチル基を含む特定の構造でユニークです。 この構造上の違いは、その活性の範囲と薬物動態特性に影響を与える可能性があります .

類似化合物

セファゾリン: 同様の抗菌スペクトルを持つ別の第一世代セファロスポリンですが、薬物動態が異なります。

セファレキシン: 同様の活性の範囲を持つ経口第一世代セファロスポリンです。

セファドロキシル: 同様の活性の範囲を持つ別の経口第一世代セファロスポリンです.

生物活性

3-Aminotetrahydrofuran-3-carboxylic acid (3-ATCA) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-ATCA is characterized by the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a tetrahydrofuran ring. Its molecular formula is , and it possesses chiral properties, which contribute to its diverse biological activities.

The biological activity of 3-ATCA is largely attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, facilitating interactions with enzymes or receptors. This interaction may modulate the activity of these targets, influencing biochemical pathways essential for cellular functions.

1. Antimicrobial Properties

Research indicates that 3-ATCA exhibits notable antimicrobial activity against various pathogens. It has been studied for its potential use in developing new antimicrobial agents.

2. Neuropharmacological Effects

3-ATCA has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. For instance, it has been evaluated for its effects on muscarinic receptors, with implications for treating neurodegenerative diseases such as Alzheimer's disease .

3. Role in Drug Development

The compound serves as a valuable scaffold in drug design, particularly for creating derivatives that target specific biological pathways. Its structural similarity to natural amino acids enhances its potential as a building block in peptide nucleic acids (PNAs), which are known for their excellent DNA binding affinity .

Case Studies

Several studies have highlighted the biological significance of 3-ATCA:

- Neuroprotective Effects : A study demonstrated that 3-ATCA could reverse cognitive deficits induced by neurotoxic agents in animal models, suggesting its potential as a therapeutic agent for cognitive disorders .

- Antimicrobial Efficacy : Another investigation revealed that 3-ATCA effectively inhibited the growth of specific bacterial strains, indicating its potential as an antimicrobial compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-ATCA, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-Aminotetrahydrofuran-3-carboxylic acid | Chiral counterpart | Potentially different biological activity |

| Tetrahydrofuran-3-carboxylic acid | Lacks amino group | Less versatile |

| 4-Aminobutyric acid | Linear structure | Different reactivity patterns |

Synthesis Methods

Various methods have been developed for synthesizing 3-ATCA, including asymmetric synthesis techniques that enhance the yield and purity of the desired enantiomer .

Applications

- Pharmaceuticals : Due to its diverse biological activities, 3-ATCA is explored as a lead compound for developing new drugs.

- Biochemical Research : Its role as a building block in synthesizing complex organic molecules makes it valuable in chemical research.

- Industrial Use : The compound is also utilized in producing fine chemicals and polymers due to its reactive functional groups.

特性

IUPAC Name |

3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337608 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-55-5 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。